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molecular formula C7H3BrCl2O B1344193 4-Bromo-3,5-dichlorobenzaldehyde CAS No. 120077-80-7

4-Bromo-3,5-dichlorobenzaldehyde

Cat. No. B1344193
M. Wt: 253.9 g/mol
InChI Key: RTAOUCJQYRVMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09226501B2

Procedure details

Methyl 4-bromo-3,5-dichlorobenzoate: CuBr2 (7.5 g, 34.08 mmol) in MeCN (50 mL) was stirred at 80° C. for 30 min. To this solution tert-butylnitrite (6.5 mL, 54.55 mmol) was added dropwise at the same temperature and the mixture was stirred for another 10 min. Methyl 4-amino-3,5-dichlorobenzoate in MeCN (30 mL) was added dropwise to the reaction mixture which was then stirred at 80° C. for 30 min. The reaction mixture was brought to ambient temperature. Aqueous ammonia solution (20 mL) was added and extracted with petroleum ether. The organic layer was washed with brine followed by water. The organic solution was dried (Na2SO4), filtered and concentrated to afford the title compound as an off white solid (7.5 g, 77%): 1H NMR (300 MHz, DMSO-d6) δ 8.02 (s, 2H), 3.94 (s, 3H); ESIMS m/z 282 ([M]+); IR (thin film) 1733, 762, 514 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuBr2
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([Cl:12])=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][C:3]=1[Cl:13].C(ON=O)(C)(C)C.NC1C(Cl)=CC(C(OC)=O)=CC=1Cl.N>CC#N>[Br:1][C:2]1[C:11]([Cl:12])=[CH:10][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[Cl:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1Cl)Cl
Name
CuBr2
Quantity
7.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for another 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred at 80° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was brought to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=C(C=O)C=C1Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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